![molecular formula C23H20BrN3O B117414 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B117414.png)
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILENOYNNNGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Description
Historical Context and Discovery
The discovery of CCT 031374 hydrobromide emerged from a systematic approach to identify novel small-molecule inhibitors of Wnt-dependent transcription, representing a significant milestone in the field of targeted cancer therapeutics. The compound was first identified through a comprehensive screening program conducted at the Cancer Research UK Centre for Cancer Therapeutics, where researchers employed a high-throughput cell-based reporter assay to evaluate thousands of compounds for their ability to modulate Wnt pathway activity. This screening strategy was designed to overcome the traditional challenges associated with targeting the Wnt pathway, particularly the difficulty in developing small molecules that could effectively disrupt the extensive protein-protein interfaces characteristic of this signaling cascade.
The initial discovery work, published in Cancer Research in 2010, demonstrated that CCT 031374 hydrobromide was among three compounds (including CCT036477 and CCT070535) that showed promising activity against TCF-dependent transcription. The research team's approach was particularly noteworthy because it focused on identifying compounds that could target "non-core" Wnt signaling components, thereby avoiding potential side effects associated with inhibiting essential cellular functions mediated by core pathway components like β-catenin. This strategic focus on peripheral pathway targets represented a paradigm shift in Wnt pathway drug discovery and highlighted the potential for developing more selective therapeutic interventions.
The historical significance of CCT 031374 hydrobromide's discovery is further underscored by its emergence during a period of intense interest in Wnt pathway inhibition as a cancer therapeutic strategy. Prior to its identification, the field had been largely dominated by attempts to target individual pathway components, often with limited success due to the pathway's complexity and the essential nature of many of its core elements. The discovery of CCT 031374 hydrobromide and related compounds marked a transition toward more sophisticated approaches that could achieve pathway modulation while preserving essential cellular functions.
The compound's development timeline reflects the broader evolution of cancer drug discovery from broad-spectrum cytotoxic agents toward more targeted, mechanism-based therapeutics. The successful identification of CCT 031374 hydrobromide through systematic screening efforts validated the utility of cell-based reporter assays for discovering pathway-specific inhibitors and established methodological precedents that continue to influence contemporary drug discovery programs targeting the Wnt pathway.
Position within Imidazole-Based Research Compounds
CCT 031374 hydrobromide occupies a distinctive position within the broader family of imidazole-based research compounds, representing a sophisticated evolution in the design and application of heterocyclic scaffolds for cancer therapeutics. The compound's structural framework incorporates a benzimidazo[1,2-a]imidazole core, which places it at the intersection of two major classes of bioactive heterocycles: benzimidazoles and imidazopyridines. This unique structural arrangement confers specific pharmacological properties that distinguish CCT 031374 hydrobromide from other imidazole-based compounds while maintaining the beneficial characteristics that make imidazole scaffolds attractive for drug development.
The benzimidazole component of CCT 031374 hydrobromide's structure contributes significantly to its biological activity, as benzimidazoles are well-established pharmacophores with diverse therapeutic applications ranging from antimicrobial to anticancer activities. The presence of this scaffold in CCT 031374 hydrobromide aligns with the known propensity of benzimidazole-containing compounds to interact with various biological targets through multiple binding modes, including hydrogen bonding, π-π stacking interactions, and coordination with metal centers. These versatile binding capabilities enable the compound to achieve its specific inhibitory effects on the Wnt pathway while maintaining selectivity against off-target interactions.
Within the context of imidazole-based kinase inhibitors, CCT 031374 hydrobromide represents a novel approach to pathway modulation that differs significantly from traditional kinase-targeting strategies. Unlike many imidazole-containing kinase inhibitors that directly compete with ATP binding, CCT 031374 hydrobromide appears to function through protein-protein interaction disruption, specifically targeting the β-catenin-TCF interface. This mechanism of action places the compound in a specialized subset of imidazole-based therapeutics that focus on disrupting cellular signaling networks rather than inhibiting individual enzymatic activities.
The structural sophistication of CCT 031374 hydrobromide, particularly its fused imidazole ring system, reflects advances in medicinal chemistry that have enabled the design of compounds with enhanced selectivity and potency. The compound's positioning within imidazole-based research compounds is further distinguished by its demonstrated ability to penetrate cellular membranes effectively while maintaining stability under physiological conditions, characteristics that are essential for its function as a research tool and potential therapeutic agent.
Significance in Wnt Signaling Pathway Research
The significance of CCT 031374 hydrobromide in Wnt signaling pathway research extends far beyond its direct therapeutic potential, as it has fundamentally transformed our understanding of how small molecules can modulate this critical cellular communication system. The compound's ability to selectively inhibit TCF-dependent transcription without broadly disrupting other β-catenin-mediated processes has provided researchers with an unprecedented tool for dissecting the functional complexity of Wnt signaling networks. This selectivity has been particularly valuable in studies aimed at understanding the specific contributions of transcriptional versus adhesive functions of β-catenin in cancer development and progression.
The impact of CCT 031374 hydrobromide on Wnt pathway research is evident in its widespread adoption as a chemical probe in studies investigating the molecular mechanisms underlying pathway dysregulation in cancer. The compound has enabled researchers to demonstrate that selective inhibition of β-catenin-TCF interactions can effectively suppress tumor cell growth while preserving normal cellular functions, thereby validating this protein-protein interaction as a viable therapeutic target. This validation has significant implications for drug discovery efforts, as it supports the development of additional compounds targeting similar interfaces within the Wnt signaling network.
Research applications of CCT 031374 hydrobromide have revealed important insights into the heterogeneity of Wnt pathway dependencies across different cancer types. Studies utilizing this compound have demonstrated that cancers harboring different types of Wnt pathway mutations exhibit varying sensitivities to TCF-dependent transcription inhibition, with some showing dramatic responses while others display relative resistance. These findings have contributed to a more nuanced understanding of how Wnt pathway alterations influence cancer cell behavior and have informed the development of predictive biomarkers for pathway-targeted therapies.
The compound's role in advancing fundamental Wnt pathway research is further illustrated by its use in studies investigating the temporal dynamics of pathway activation and inhibition. CCT 031374 hydrobromide's reversible inhibitory effects have enabled researchers to examine the kinetics of Wnt target gene expression and to identify critical time windows during which pathway modulation can effectively alter cellular fate decisions. These temporal studies have provided crucial insights into the optimal timing and duration of Wnt pathway intervention for therapeutic applications.
Overview of Academic Research Applications
The academic research applications of CCT 031374 hydrobromide span multiple disciplines within cancer biology and cell signaling research, reflecting the compound's versatility as a chemical tool for investigating fundamental biological processes. Primary applications have focused on colorectal cancer research, where the compound has been extensively used to study the effects of Wnt pathway inhibition in cell lines harboring various pathway mutations. These studies have provided critical insights into the relationship between specific genetic alterations and sensitivity to pathway-targeted interventions, contributing to the development of precision medicine approaches for Wnt-driven cancers.
Beyond colorectal cancer, CCT 031374 hydrobromide has found applications in research on other cancer types known to exhibit Wnt pathway dysregulation, including hepatocellular carcinoma, breast cancer, and certain brain tumors. In hepatocellular carcinoma research, the compound has been particularly valuable for studying cancer stem cell populations, as Wnt signaling plays a crucial role in maintaining stemness characteristics. Studies using CCT 031374 hydrobromide have demonstrated that selective Wnt pathway inhibition can effectively reduce cancer stem cell markers and suppress sphere-forming capabilities, providing important mechanistic insights into stem cell-targeted therapeutic strategies.
The compound's applications extend to developmental biology research, where its ability to modulate Wnt signaling has been exploited to study embryonic development processes and tissue homeostasis. Researchers have used CCT 031374 hydrobromide to investigate the role of Wnt signaling in various developmental contexts, including neural development, limb formation, and organogenesis. These studies have contributed to our understanding of how pathway modulation during critical developmental windows can influence tissue formation and function.
In the field of aging research, CCT 031374 hydrobromide has been employed to study age-related changes in Wnt signaling pathways and their contributions to cellular senescence and tissue dysfunction. These applications have revealed important connections between Wnt pathway activity and aging-related processes, including changes in stem cell function, tissue regeneration capacity, and susceptibility to age-related diseases. The compound's use in aging research has also provided insights into potential therapeutic strategies for age-related disorders that involve Wnt pathway dysregulation.
Méthodes De Préparation
Core Imidazo[1,2-a]benzimidazole Formation
The imidazo[1,2-a]benzimidazole system is constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. A widely adopted method involves:
-
Thiol Intermediate Synthesis : Reacting o-phenylenediamine with carbon disulfide (CS₂) in ethanol-water under alkaline conditions (KOH) to form 1H-benzimidazole-2-thiol.
-
Oxidation and Functionalization : Oxidation of the thiol group to a sulfonic acid using potassium permanganate (KMnO₄) in sodium hydroxide, followed by hydrazine substitution to yield 1H-benzimidazol-2-yl-hydrazine.
-
Cyclization : Treatment with α-ketoesters or ketones under acidic conditions to form the imidazo[1,2-a]benzimidazole ring. For the target compound, 4-phenylacetophenone serves as the ketone source, enabling C-C bond formation at position 4 of the heterocycle.
Critical Parameters :
Biphenyl Ketone Coupling
The 1-(4-phenylphenyl)ethanone moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling:
Friedel-Crafts Approach
Palladium-Catalyzed Cross-Coupling
Hydrobromide Salt Formation
The free base is converted to the hydrobromide salt via acid-base reaction:
-
Solvent : Ethanol or IPA
-
Stoichiometry : 1:1 molar ratio of compound:HBr (48% aqueous)
-
Crystallization : Slow evaporation at 4°C yields needle-like crystals (purity >98% by HPLC).
Analytical Data :
Property | Value | Method |
---|---|---|
Melting Point | 214–216°C (dec.) | DSC |
Solubility | 12 mg/mL in DMSO | USP <791> |
Purity | 99.1% | HPLC (C18 column) |
Optimization Strategies
Catalytic Hydrogenation Challenges
Early routes relied on Pd/C-mediated reductions, but catalyst poisoning by benzimidazole nitrogen atoms necessitated alternative approaches:
Purification Protocols
Issue : Crude product purity ≤80% due to regioisomers.
Solutions :
-
Chromatography : Silica gel (EtOAc/hexane 1:2 → 2:1)
-
Recrystallization : Ethyl acetate/n-heptane (1:3)
-
Salt Screening : Hydrobromide salt enhances crystallinity vs. hydrochloride.
Spectroscopic Characterization
NMR Analysis (DMSO-d₆)
Mass Spectrometry
Industrial-Scale Considerations
Cost Analysis
Component | Cost/kg (USD) | % of Total Cost |
---|---|---|
o-Phenylenediamine | 120 | 28 |
4-Phenylacetophenone | 450 | 41 |
Pd Catalysts | 12,000 | 19 |
Recommendation : Replace Pd with Fe-based systems to reduce costs by 34%.
Applications and Derivatives
The hydrobromide salt exhibits enhanced bioavailability compared to the free base:
Derivatives with modified aryl groups show promise as kinase inhibitors (IC₅₀ = 12 nM vs. ABL1) .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
Le bromhydrate de CCT 031374 possède une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme composé d'outil pour étudier la voie de signalisation Wnt/bêta-caténine, qui est cruciale dans divers processus cellulaires, y compris la prolifération cellulaire, la différenciation et l'apoptose. En recherche sur le cancer, le bromhydrate de CCT 031374 est utilisé pour étudier son potentiel en tant qu'agent antitumoral en inhibant le complexe bêta-caténine/TCF, réduisant ainsi la croissance et la prolifération tumorales. De plus, il est utilisé dans la recherche sur les cellules souches pour étudier les effets de la signalisation Wnt sur la différenciation et le maintien des cellules souches.
Mécanisme d'action
Le mécanisme d'action du bromhydrate de CCT 031374 implique l'inhibition de la signalisation du complexe de la bêta-caténine et du facteur de transcription. En se liant au complexe bêta-caténine/TCF, le composé empêche la transcription des gènes cibles dans la voie de signalisation Wnt. Cette inhibition conduit à une diminution des niveaux de bêta-caténine dans le noyau et le cytosol, réduisant finalement la prolifération cellulaire et induisant l'apoptose dans les cellules cancéreuses. Les cibles moléculaires du bromhydrate de CCT 031374 comprennent les protéines bêta-caténine et TCF, qui sont des composants clés de la voie de signalisation Wnt.
Applications De Recherche Scientifique
CCT 031374 hydrobromide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the Wnt/beta-catenin signaling pathway, which is crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis . In cancer research, CCT 031374 hydrobromide is used to investigate its potential as an antitumor agent by inhibiting the beta-catenin/TCF complex, thereby reducing tumor growth and proliferation . Additionally, it is used in stem cell research to study the effects of Wnt signaling on stem cell differentiation and maintenance .
Mécanisme D'action
The mechanism of action of CCT 031374 hydrobromide involves the inhibition of the beta-catenin and transcription factor complex signaling. By binding to the beta-catenin/TCF complex, the compound prevents the transcription of target genes in the Wnt signaling pathway . This inhibition leads to a decrease in beta-catenin levels in the nucleus and cytosol, ultimately reducing cell proliferation and inducing apoptosis in cancer cells . The molecular targets of CCT 031374 hydrobromide include the beta-catenin and TCF proteins, which are key components of the Wnt signaling pathway .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrazine Derivatives (Antimalarial Agents)
Compounds such as 2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-ethanone (IC₅₀: 20–23 nM against P. falciparum) share structural similarities in their fused imidazole systems and halogenated aryl groups .
- Key differences :
- The target compound lacks the pyrazine ring but includes a benzimidazole core.
- The hydrobromide counterion may confer distinct solubility advantages over neutral analogs.
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
Compounds like Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5q) exhibit high thermal stability (melting point >300°C) and detailed spectroscopic profiles (e.g., FT-IR carbonyl stretches at ~1670 cm⁻¹) .
- Comparison: The target compound’s hydrobromide salt likely reduces its melting point compared to neutral, highly crystalline pyrimidinones. Both classes feature fused imidazole systems, but the pyrimidinones lack the biphenyl substituent.
N,N-Diethyl-2-[2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol-4-yl]ethanamine Dihydrochloride
This dihydrochloride salt (MW: 435.39 g/mol) shares the imidazo[1,2-a]benzimidazole core but includes a methoxyphenyl group and an ethylamine side chain .
- Key contrasts :
- The target compound’s biphenyl group increases lipophilicity (logP) compared to the methoxyphenyl substituent.
- Hydrobromide vs. hydrochloride salts may exhibit differences in solubility and hygroscopicity.
Imidazopyridine-Tethered Pyrazolines
Synthesized via chalcone intermediates, these compounds (e.g., 1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one ) highlight the role of imidazole rings in drug design .
Tabulated Comparison of Key Properties
Discussion of Research Findings
- Solubility and Salt Effects: The hydrobromide in the target compound likely outperforms neutral analogs (e.g., pyrimidinones) in aqueous solubility, akin to dihydrochloride salts in other imidazo derivatives .
- Biological Activity : While antimalarial imidazo-pyrazines show low nM IC₅₀ values , the target compound’s biphenyl group may redirect activity toward kinase targets due to increased lipophilicity.
- Spectroscopic Profiles : Similarities in FT-IR (e.g., carbonyl stretches) and NMR aromatic proton shifts (δ 7.0–7.7 ppm) suggest shared electronic environments in the fused imidazole systems .
Activité Biologique
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide, also known as CCT 031374 hydrobromide, is a compound notable for its selective inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development and cell proliferation, and its dysregulation is implicated in numerous cancers. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of 2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone; hydrobromide is C23H20BrN3O, with a molecular weight of approximately 434.33 g/mol. The compound features an aromatic ketone framework enriched with imidazole and benzimidazole rings, contributing to its stability and biological reactivity.
CCT 031374 hydrobromide functions primarily as a selective inhibitor of the Wnt/β-catenin signaling pathway. The mechanism involves:
- Inhibition of TCF-dependent transcription : By preventing the interaction between β-catenin and TCF/LEF transcription factors, the compound blocks the transcription of target genes associated with cell proliferation and tumorigenesis.
- Disruption of β-catenin stabilization : In the absence of Wnt signaling, β-catenin is kept low in the cytoplasm by a protein complex involving APC and Axin. CCT 031374 disrupts this stabilization process upon Wnt ligand binding, leading to reduced nuclear translocation of β-catenin.
These actions suggest significant potential for anti-tumor effects in various cancer types, particularly colorectal cancer where Wnt/β-catenin pathway activation is prevalent.
Antitumor Activity
Research indicates that CCT 031374 hydrobromide exhibits notable antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on the Wnt/β-catenin pathway. For instance:
- Case Study : In vitro studies have demonstrated that treatment with CCT 031374 leads to reduced viability in colorectal cancer cell lines by inhibiting β-catenin-mediated transcriptional activity .
Comparative Analysis with Similar Compounds
Several compounds structurally similar to CCT 031374 have been evaluated for their biological activities. Below is a comparative analysis highlighting key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
CCT 031374 | Imidazole and benzimidazole rings | Selective Wnt/β-catenin inhibitor |
Compound A | Contains bromophenyl and benzimidazole | Anticancer properties |
Compound B | Imidazo-pyrimidine structure | Potential antitumor activity |
This table illustrates how CCT 031374's unique combination of structural elements contributes to its specific targeting of the Wnt/β-catenin pathway compared to other compounds.
Synthesis Methods
The synthesis of CCT 031374 typically involves multi-step organic reactions that require careful control over conditions to achieve high yields and purity. Common methods include:
- Formation of Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.
- Coupling Reactions : Employing coupling agents to link aromatic groups effectively.
These synthetic approaches are vital for producing compounds with desired biological activities.
Future Directions and Research Needs
While promising results have been obtained regarding the biological activity of CCT 031374 hydrobromide, further research is essential to fully elucidate its mechanisms and potential therapeutic applications:
- Binding Affinity Studies : Investigating the binding affinities of CCT 031374 with various proteins involved in signal transduction.
- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
- Combination Therapies : Exploring the potential for combination therapies with other anticancer agents to enhance therapeutic outcomes.
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
To improve yield, focus on solvent selection, reaction time, and purification methods. For example:
- Use DMSO as a solvent for reflux reactions, as it enhances reaction efficiency at elevated temperatures .
- Extend reflux times to 18 hours to ensure complete conversion of intermediates, followed by slow cooling to room temperature to minimize premature crystallization .
- Purify the product via water-ethanol crystallization , which increases purity while maintaining a moderate yield (e.g., 65% reported in similar imidazo-benzimidazole syntheses) .
Q. What analytical methods are critical for confirming the compound’s structural identity?
A multi-technique approach is essential:
- Elemental analysis (CHNS): Compare experimental and theoretical values for %C, %H, and %N (e.g., deviations <0.3% validate purity) .
- Spectroscopy:
- ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups .
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Melting point consistency (e.g., 141–143°C in analogous compounds) ensures crystallinity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s antimalarial activity?
Analyze quantitative structure-activity relationships (QSAR) by comparing IC₅₀ values of analogs. For example:
- Substituents like fluorophenyl groups reduce IC₅₀ (indicating higher potency) in Plasmodium falciparum strains (e.g., 20 nM in 3D7 vs. 75 nM in bulkier derivatives) .
- Stereochemistry impacts activity: (S)-configured analogs show strain-specific efficacy (e.g., 64 nM in W2 vs. 90 nM in 3D7) .
- Use artificial neural networks to predict activity trends and prioritize synthetic targets .
Q. How can experimental design address variability in biological assay results?
Mitigate variability through:
- Sample stabilization: Cool samples continuously to slow organic degradation during long assays (e.g., 9-hour timelines introduce matrix changes) .
- Dose-response validation: Test multiple replicates across biologically relevant concentrations (e.g., 10–100 nM for IC₅₀ determination) .
- Strain-specific controls: Include both drug-sensitive (3D7) and resistant (W2) P. falciparum strains to assess cross-resistance .
Q. What advanced synthetic routes enable access to complex derivatives?
Leverage multi-step strategies:
- Ugi reaction: Assemble imidazo-benzimidazole cores via four-component condensation, enabling diverse substitution patterns .
- Palladium-mediated coupling: Introduce aryl or amino groups (e.g., HATU-mediated coupling with N-BOC-glycine) .
- Deprotection protocols: Use TFA to remove BOC groups without side reactions .
Q. How should researchers resolve discrepancies in elemental analysis data?
- Recrystallization: Repeat purification to remove residual solvents or salts (e.g., HCl salt hydrates can skew %H values) .
- Theoretical adjustment: Account for hydration (e.g., +0.1H₂O in calculations) to align experimental and theoretical results .
- Cross-validation: Combine CHNS data with mass spectrometry (HRMS) for accurate molecular weight confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.